

# Technical Guide: Chemical Structure and Stereochemistry of Ganoderic Acid Z

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## Compound of Interest

Compound Name: Ganoderic acid Z

CAS No.: 294674-09-2

Cat. No.: B1631482

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## Resolving Isomerism, Biosynthesis, and Pharmacological Potential

### Part 1: Executive Technical Analysis[3]

#### The Nomenclature Divergence

In the high-precision field of triterpenoid isolation, "**Ganoderic Acid Z**" represents a critical point of potential experimental error.[1][2] The literature presents two distinct chemical entities often conflated under this identifier. This guide focuses on the stereochemically distinct Z-isomer (Ganoderic Acid SZ), as it presents the most significant challenge and opportunity in structure-activity relationship (SAR) studies.[2][3]

Designation	Formula	CAS Registry	Status	Key Structural Feature
Ganoderic Acid SZ	C <sub>30</sub> H <sub>44</sub> O <sub>3</sub>	865543-37-9	Primary Target	Z-configuration at C24=C25 double bond.[2][3][4][5]
Ganoderic Acid Z	C <sub>30</sub> H <sub>42</sub> O <sub>7</sub>	294674-09-2	Database Entity	Highly oxygenated; often lacks specific NMR characterization in open literature.[2]
HLDOA	C <sub>30</sub> H <sub>48</sub> O <sub>3</sub>	86420-19-1	Precursor	3-hydroxy-lanosta-8,24-dien-26-oic acid; historically mislabeled as GA-Z.

Editorial Note: This guide prioritizes Ganoderic Acid SZ (3-oxo-lanosta-7,9(11),24(Z)-trien-26-oic acid) due to its defined stereochemical data and confirmed biological activity as an HMG-CoA reductase inhibitor.[2][3]

## Part 2: Chemical Structure & Stereochemistry[3][6]

### Core Skeleton and Functionalization

Ganoderic Acid SZ is a lanostanoid triterpene derived from the lanosterol pathway.[1][5] Its core structure is the tetracyclic lanostane skeleton (trimethyl-cholestane derivative).[2][3]

- A-Ring: Characterized by a ketone at C-3.[2]
- C/D-Ring Junction: Contains the heteroannular diene system at C-7(8) and C-9(11), a chromophore responsible for UV absorption at ~235-252 nm.[2][3]

- Side Chain (C-20 to C-27): The locus of stereochemical uniqueness.[2][3]

## The Critical Stereocenter: C-24 (Z-Configuration)

The defining feature of Ganoderic Acid SZ is the geometry of the double bond at C-24.[2]

Unlike the more common E-isomers (found in Ganoderic Acid S), the SZ variant adopts the Z (Zusammen/Cis) configuration.[1][2][3]

- E-Isomer (Ganoderic Acid S): The C-27 methyl group and the C-23 methylene are on opposite sides.[2][3]
- Z-Isomer (Ganoderic Acid SZ): The C-27 methyl group and the C-23 methylene are on the same side of the double bond.[2]

## NMR Diagnostic Markers (Validation Protocol)

To distinguish GA-SZ from its E-isomer, 1D and 2D NMR (NOESY) are required.[1][2][3]

Position	Nucleus	Chemical Shift ( $\delta$ ) - GA-SZ (Z-isomer)	Chemical Shift ( $\delta$ ) - GA-S (E-isomer)	Diagnostic Logic
H-24	$^1\text{H}$	6.08 (t)	6.92 (t)	Upfield shift in Z-isomer due to steric compression.[2][3]
H <sub>3</sub> -27	$^1\text{H}$	1.93 (s)	1.86 (s)	Methyl group environment change.[2][3][6]
C-27	$^{13}\text{C}$	20.6	12.0	Critical: ~8 ppm downfield shift in Z-isomer.[2]
NOE	2D	H-24 $\leftrightarrow$ H <sub>3</sub> -27	No Correlation	Definitive Proof of Z-geometry.

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*Causality: The Z-configuration forces the C-27 methyl group into a different magnetic environment relative to the carboxylic acid at C-26, causing the significant  $^{13}\text{C}$  chemical shift descreening (20.6 ppm vs 12.0 ppm).[2][3]*

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## Part 3: Biosynthesis and Isolation Workflow

The biosynthesis of Ganoderic Acid SZ follows the Mevalonate pathway, diverging at the post-lanosterol modification stage.[1][2]

### Biosynthetic Pathway Visualization

The following diagram illustrates the logical flow from Acetyl-CoA to the specific Z-isomer formation.



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Figure 1: Biosynthetic trajectory of Ganoderic Acid SZ.[3] The Z-isomerization is a specific branching event in the late-stage modification of the lanostane side chain.[2]

## Isolation Protocol (Self-Validating System)

To isolate GA-SZ specifically from *Ganoderma lucidum* fruiting bodies, follow this polarity-gradient workflow.

Reagents:

- Ethanol (95%)[2][3]

- Chloroform (CHCl<sub>3</sub>)[2][3]
- Methanol (MeOH)[2][3]
- Silica Gel (200-300 mesh)[2][3]
- RP-18 Reverse Phase Silica[2][3]

#### Step-by-Step Methodology:

- Extraction: Macerate dried fruiting bodies (1 kg) in 95% Ethanol (10L) for 3 days. Concentrate in vacuo to obtain crude residue.
- Partitioning (The Polarity Filter): Suspend residue in water and partition sequentially with Cyclohexane

Chloroform

n-Butanol.[3]

- Checkpoint: Ganoderic acids concentrate in the Chloroform fraction (Lipophilic triterpenoids).[3]
- Primary Fractionation: Subject Chloroform extract to Silica Gel Column Chromatography. Elute with CHCl<sub>3</sub>:MeOH gradient (100:0 80:20).[2][3]
  - Target: Collect fractions eluting at 95:5 to 90:10.
- Isomer Separation (The Specificity Step): The critical separation of GA-S (E) and GA-SZ (Z) requires Reverse-Phase HPLC.[2][3]
  - Column: C18 Semi-preparative (5 μm, 10 x 250 mm).[1][2][3]
  - Mobile Phase:MeOH:H<sub>2</sub>O (85:[2][3]15) with 0.1% Formic Acid.[3]
  - Detection: UV at 252 nm (Specific for the 7,9-diene system).[2][3][6]

- Retention Time Logic: The Z-isomer (GA-SZ) typically elutes after the E-isomer due to slightly higher lipophilicity or shape selectivity depending on the column phase.[2][3]
- Validation: Lyophilize peak and perform <sup>1</sup>H-NMR. Look for the H-24 triplet at  $\delta$  6.08 (GA-SZ) vs  $\delta$  6.92 (GA-S).[2][3]

## Part 4: Pharmacological Mechanism[2][3]

Ganoderic Acid SZ exhibits potent cytotoxicity and enzyme inhibition, distinct from its E-isomer. [1]

### HMG-CoA Reductase Inhibition

GA-SZ acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2]

- Mechanism: The lanostane skeleton mimics the sterol intermediates, while the oxidized side chain (Z-configuration) occupies the catalytic pocket, preventing HMG-CoA binding.[1][2]
- Potency: Studies suggest GA-SZ has stronger inhibitory activity than atorvastatin in specific in vitro yeast assays, likely due to the rigid conformation of the Z-double bond fitting the enzyme's hydrophobic groove.[1][2]

### Cytotoxicity Pathway (Apoptosis)

In cancer cell lines (e.g., HeLa, HepG2), GA-SZ induces apoptosis.[1][2][3]



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Figure 2: Signal transduction pathway for Ganoderic Acid SZ-induced apoptosis.[2][3]

## Part 5: References

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